molecular formula C6H8ClN3O4S2 B14767434 4-Amino-6-chloro-1,3-benzenedisulfonamide-d6

4-Amino-6-chloro-1,3-benzenedisulfonamide-d6

Cat. No.: B14767434
M. Wt: 291.8 g/mol
InChI Key: IHJCXVZDYSXXFT-YIKVAAQNSA-N
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Description

4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 is a deuterated derivative of 4-Amino-6-chloro-1,3-benzenedisulfonamide. This compound is known for its potent inhibitory effects on the gastric pathogen, Helicobacter pylori . It is often used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 typically involves the condensation of appropriately labeled aldehydes with 4-Amino-6-chloro-1,3-benzenedisulfonamide . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, with a focus on optimizing yield and purity through advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 involves its interaction with specific molecular targets in Helicobacter pylori. It inhibits the activity of certain enzymes, disrupting the bacterial cell’s metabolic processes and leading to its death . The exact molecular pathways involved are still under investigation, but the compound’s effectiveness as an inhibitor is well-documented.

Properties

Molecular Formula

C6H8ClN3O4S2

Molecular Weight

291.8 g/mol

IUPAC Name

4-chloro-1-N,1-N,3-N,3-N-tetradeuterio-6-(dideuterioamino)benzene-1,3-disulfonamide

InChI

InChI=1S/C6H8ClN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14)/i/hD6

InChI Key

IHJCXVZDYSXXFT-YIKVAAQNSA-N

Isomeric SMILES

[2H]N([2H])C1=CC(=C(C=C1S(=O)(=O)N([2H])[2H])S(=O)(=O)N([2H])[2H])Cl

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N

Origin of Product

United States

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